Dopamine Transporter (DAT) Binding Affinity: 3-Propyl vs. Cocaine and Other Piperidines
In a direct head-to-head comparative study of piperidine-based cocaine analogs, the 3-n-propyl derivative demonstrated exceptional potency at the dopamine transporter (DAT), surpassing both cocaine and its 3-carboxylic acid ester analogs [1].
| Evidence Dimension | Binding Affinity (Ki) at Dopamine Transporter (DAT) |
|---|---|
| Target Compound Data | 3 nM (for compound (-)-9, a 3-n-propyl piperidine derivative) |
| Comparator Or Baseline | Cocaine: 100 nM (33-fold difference); cis-disubstituted piperidine (-)-3: ~6 nM (approx. 2-fold difference); trans-disubstituted piperidine (+)-11: ~12 nM |
| Quantified Difference | 33-fold more potent than cocaine; ~2-fold more potent than cis-analog |
| Conditions | In vitro radioligand binding assay using [3H]WIN 35,428 at the dopamine transporter. |
Why This Matters
This 33-fold potency advantage over cocaine validates the 3-propyl substitution pattern as a privileged scaffold for designing high-affinity DAT ligands, making this compound a critical reference standard and starting material for developing CNS therapeutics with reduced off-target activity compared to tropane-based inhibitors.
- [1] Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1962-1969. View Source
